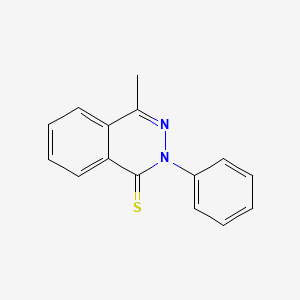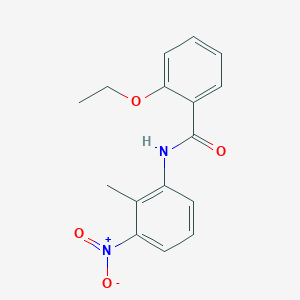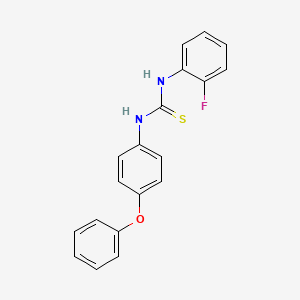
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DFB, and its molecular formula is C15H13F2NO3. In
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of cancer and inflammation. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins that cause inflammation. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory and analgesic effects of DFB.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that promote inflammation. DFB has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the development of metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for the development of new drugs. Another advantage of using DFB is its relatively low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide. One of the future directions is the development of new drugs based on this compound. DFB has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another future direction is the study of the mechanism of action of DFB. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, and further research is needed to elucidate this mechanism. Additionally, the study of the pharmacokinetics and pharmacodynamics of DFB is another future direction. Understanding how this compound is absorbed, distributed, metabolized, and eliminated in the body is crucial for the development of new drugs based on this compound.
In conclusion, 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to have anti-inflammatory, analgesic, and antitumor effects, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the full potential of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide involves the reaction between 3-methoxyaniline and 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces DFB as a white solid with a yield of around 70%. This synthesis method has been reported in several scientific publications and is considered reliable.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and antitumor effects. This compound has been tested in vitro and in vivo, and the results have shown promising outcomes. DFB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-11(9-13)18-14(19)10-5-7-12(8-6-10)21-15(16)17/h2-9,15H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSAXMYTQMEDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethoxy)-N-(3-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)


![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)
